molecular formula C8H8ClNO3 B13083837 2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde

2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde

Katalognummer: B13083837
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: PJUNCYZOZOCIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzaldehyde, featuring functional groups such as an amino group, a chloro group, a hydroxy group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with ammonia or an amine under controlled conditions. One common method involves the use of salicylaldehyde derivatives and substituted aromatic amines in the presence of a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

    Oxidation: Formation of 2-Amino-5-chloro-4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-Amino-5-chloro-4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a chloro group on the benzaldehyde ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8ClNO3

Molekulargewicht

201.61 g/mol

IUPAC-Name

2-amino-5-chloro-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H8ClNO3/c1-13-8-6(10)4(3-11)2-5(9)7(8)12/h2-3,12H,10H2,1H3

InChI-Schlüssel

PJUNCYZOZOCIKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1O)Cl)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.